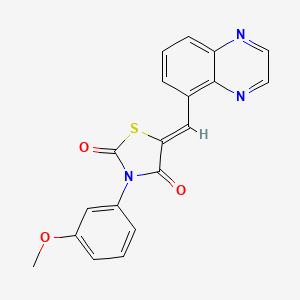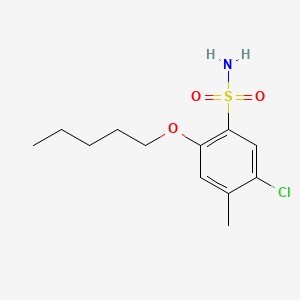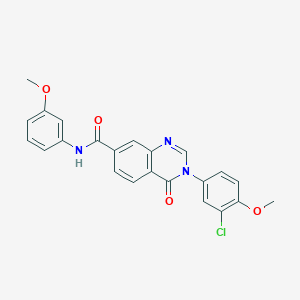![molecular formula C13H17N7O2 B12183358 N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide](/img/structure/B12183358.png)
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a triazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Incorporation of the Tetrahydrofuran Moiety:
Coupling Reactions: The final step involves coupling the pyrimidine, triazole, and tetrahydrofuran moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N3-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and pyridine ring but differ in the other functional groups and rings present.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents and additional rings.
Uniqueness
N~3~-pyrimidin-2-yl-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-beta-alaninamide is unique due to its combination of a pyrimidine ring, a triazole ring, and a tetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17N7O2 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C13H17N7O2/c21-10(4-7-16-12-14-5-2-6-15-12)17-13-18-11(19-20-13)9-3-1-8-22-9/h2,5-6,9H,1,3-4,7-8H2,(H,14,15,16)(H2,17,18,19,20,21) |
InChI Key |
YWXJAODYWWCRBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12183281.png)


![N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12183289.png)
![2'-benzyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12183293.png)
![N-{2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12183301.png)

![2-(5-bromo-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12183308.png)
![(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12183309.png)
![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide](/img/structure/B12183319.png)
![2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12183337.png)

![2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B12183359.png)
